molecular formula C10H20N2O3S2 B3298246 D-{Met-Met}

D-{Met-Met}

Cat. No.: B3298246
M. Wt: 280.4 g/mol
InChI Key: ZYTPOUNUXRBYGW-HTQZYQBOSA-N
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Description

H-D-Met-D-Met-OH is a synthetic dipeptide composed of two D-methionine residues linked via an amide bond. Its molecular formula is C₁₀H₂₀N₂O₃S₂, with a molecular weight of 280.41 g/mol and a CAS number of 89680-20-6 . This compound is primarily used in peptide synthesis research, particularly in studies requiring enantiomerically pure D-amino acid sequences. It is soluble in dimethyl sulfoxide (DMSO) and requires storage at -20°C to maintain stability, with recommended use within 1 month at this temperature . The dipeptide is commercially available from suppliers like GLPBIO and Yanfen Biotech LLC, with purity exceeding 98% .

Properties

IUPAC Name

(2R)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTPOUNUXRBYGW-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)N[C@H](CCSC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Met-D-met-OH typically involves the coupling of two methionine molecules. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of H-D-Met-D-met-OH may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

H-D-Met-D-met-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Model Compound for Peptide Studies

  • H-D-Met-D-met-OH is frequently used as a model compound to investigate peptide bond formation and stability. Its structure allows researchers to explore the kinetics and mechanisms involved in peptide synthesis.

Synthesis Techniques

  • The synthesis of H-D-Met-D-met-OH typically employs solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Coupling reagents such as dicyclohexylcarbodiimide (DCC) are commonly used to facilitate the formation of peptide bonds.

Biological Applications

Role in Protein Synthesis

  • Research indicates that H-D-Met-D-met-OH plays a role in protein synthesis and metabolism. Specifically, it has been shown to modulate neuronal activity through GABAergic inhibition, which is crucial for maintaining neuronal health and function .

Neuroprotective Properties

  • The compound's potential neuroprotective effects have been investigated, particularly its ability to inhibit neuronal activity via GABAA receptor activation. This mechanism suggests that H-D-Met-D-met-OH may be beneficial in conditions characterized by excitotoxicity .

Medical Applications

Therapeutic Effects

  • H-D-Met-D-met-OH has been explored for its therapeutic properties, particularly as an antioxidant. Studies have indicated that it may help mitigate oxidative stress and protect against neurotoxicity induced by chemotherapeutic agents like cisplatin .

Case Study: Chemoprotection Against Cisplatin Toxicity

  • A study demonstrated that administering D-methionine alongside cisplatin significantly reduced neurotoxic effects in rats. The results showed improved cell density and reduced neuronal damage compared to controls treated with cisplatin alone .

Industrial Applications

Methionine Supplement Production

  • In the industrial sector, H-D-Met-D-met-OH is utilized in the production of methionine supplements. Methionine is an essential amino acid critical for various biological functions, including protein synthesis and metabolic pathways.

Precursor for Bioactive Peptides

  • The compound serves as a precursor for synthesizing other bioactive peptides, which are increasingly used in therapeutic applications and dietary supplements.

Table 1: Summary of Applications of H-D-Met-D-met-OH

Application AreaSpecific UseKey Findings
ChemistryModel compound for peptide studiesInvestigated kinetics of peptide bond formation
BiologyModulation of protein synthesisInfluences neuronal activity via GABAergic pathways
MedicineAntioxidant propertiesReduces neurotoxicity from cisplatin treatment
IndustryProduction of methionine supplementsEssential for amino acid supplementation

Table 2: Case Study on Neuroprotective Effects

Study ParameterControl Group (Cisplatin Only)Treatment Group (Cisplatin + D-Met)
Cell Density0.8 ± 0.070 (SEM)0.95 ± 0.099 (SEM)
Neuronal Damage AssessmentSignificant damage observedReduced damage
Statistical Significancep < 0.05Not significantly different from controls

Mechanism of Action

The mechanism of action of H-D-Met-D-met-OH involves its incorporation into proteins and peptides, where it can influence their structure and function. Methionine residues are known to play a role in methylation reactions, which are critical for gene expression and regulation. Additionally, methionine can act as an antioxidant, protecting cells from oxidative stress by scavenging reactive oxygen species .

Comparison with Similar Compounds

Table 1: Key Properties of H-D-Met-D-Met-OH and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Configuration Key Features
H-D-Met-D-Met-OH 89680-20-6 C₁₀H₂₀N₂O₃S₂ 280.41 D,D Dipeptide; sulfur-rich; research applications in chiral peptide synthesis
H-Met-Met-OH 89680-17-1 C₁₀H₂₀N₂O₃S₂ 280.41 L,L L-methionine dipeptide; used in metabolic studies
H-D-Met-OH 348-67-4 C₅H₁₁NO₂S 149.21 D Single D-methionine residue; building block for complex peptides
Boc-D-HoMet-OH Not provided C₁₁H₂₁NO₄S 263.35 D Boc-protected homomethionine; enhances solubility in organic solvents
Fmoc-D-Met-OH 112883-40-6 C₂₀H₂₁NO₄S 371.50 D Fmoc-protected derivative; used in solid-phase peptide synthesis

Biological Activity

H-D-Met-D-met-OH, a dipeptide composed of D-methionine residues, has garnered attention in recent research for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of D-Methionine

D-methionine (D-Met) is an enantiomer of the amino acid methionine, which plays a crucial role in various biological processes. Unlike its L-form, D-Met is less common in proteins but has been shown to exhibit significant biological activity, particularly in bacterial systems and as a bioactive compound in various therapeutic contexts.

Biological Activity Evaluation

To assess the biological activity of H-D-Met-D-met-OH, various assays are employed:

  • Cytotoxicity Assays : Evaluating the compound's effects on tumor cell lines using assays such as MTT and colony-forming assays helps determine its potential as an anti-cancer agent.
  • Enzyme Inhibition Assays : Investigating the inhibition of enzymes involved in metabolic pathways can reveal antidiabetic properties, similar to those observed with other D-amino acids .
  • Biofilm Dispersal Assays : Given the role of D-Met in bacterial systems, assays measuring biofilm formation and dispersal can elucidate its effects on microbial communities.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityMitigates oxidative stress
Neuroprotective EffectsModulates neurotransmitter systems
Bacterial RegulationInfluences cell wall remodeling and biofilm dispersal
CytotoxicityPotential anti-cancer properties

Case Studies

  • Neuroprotection in Aging Models : A study investigated the effects of D-Met on neuronal cultures subjected to oxidative stress. Results indicated that D-Met treatment significantly reduced markers of oxidative damage and improved cell viability compared to controls.
  • Bacterial Biofilm Dispersal : In a model using Escherichia coli, the addition of H-D-Met-D-met-OH resulted in enhanced biofilm dispersal, suggesting a potential application in combating chronic bacterial infections.
  • Cytotoxicity Against Cancer Cell Lines : Preliminary findings from cytotoxicity assays indicate that H-D-Met-D-met-OH exhibits selective toxicity towards certain cancer cell lines while sparing normal cells, warranting further investigation into its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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